molecular formula C19H23N2+ B12568299 1,3-Bis[(1R)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium CAS No. 569658-92-0

1,3-Bis[(1R)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium

Cat. No.: B12568299
CAS No.: 569658-92-0
M. Wt: 279.4 g/mol
InChI Key: PSMVKJLCEFTIBH-IAGOWNOFSA-O
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Description

1,3-Bis[(1R)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium is a chiral ionic liquid with a unique structure that makes it valuable in various chemical applications. This compound is characterized by its imidazolium core, which is substituted with two (1R)-1-phenylethyl groups. The presence of these chiral centers imparts specific stereochemical properties to the molecule, making it useful in asymmetric synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis[(1R)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium typically involves the reaction of (1R)-1-phenylethylamine with glyoxal and formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imidazolidine, which is subsequently oxidized to yield the desired imidazolium salt. The reaction conditions often include:

    Temperature: 60-80°C

    Solvent: Methanol or ethanol

    Catalyst: Hydrochloric acid or sulfuric acid

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology allows for precise control over reaction conditions, leading to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[(1R)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium undergoes various chemical reactions, including:

    Oxidation: The imidazolium core can be oxidized to form imidazole derivatives.

    Reduction: Reduction reactions can convert the imidazolium salt to its corresponding imidazolidine.

    Substitution: The phenylethyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Imidazole derivatives with various functional groups.

    Reduction: Imidazolidine derivatives.

    Substitution: Phenylethyl-substituted imidazolium salts with different halogen atoms.

Scientific Research Applications

1,3-Bis[(1R)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium has a wide range of applications in scientific research:

    Chemistry: Used as a chiral ionic liquid in asymmetric synthesis and catalysis. It serves as a solvent and catalyst in various organic reactions.

    Biology: Investigated for its potential as a chiral selector in chromatography and as a stabilizing agent for biomolecules.

    Medicine: Explored for its antimicrobial and antifungal properties. It may also be used in drug delivery systems.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals. It is also used in electrochemical applications and as a component in ionic liquid-based batteries.

Mechanism of Action

The mechanism of action of 1,3-Bis[(1R)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium involves its interaction with various molecular targets:

    Molecular Targets: Enzymes, receptors, and nucleic acids.

    Pathways Involved: The compound can modulate enzymatic activity, alter receptor binding, and interact with nucleic acids to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis[(1S)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium
  • 1,3-Diethyl-2,3-dihydro-1H-imidazol-1-ium
  • 1,3-Dibenzyl-2,3-dihydro-1H-imidazol-1-ium

Uniqueness

1,3-Bis[(1R)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium is unique due to its chiral centers, which impart specific stereochemical properties. This makes it particularly valuable in asymmetric synthesis and catalysis, where the stereochemistry of the product is crucial. Additionally, its ability to act as both a solvent and a catalyst in various reactions sets it apart from other similar compounds.

Properties

CAS No.

569658-92-0

Molecular Formula

C19H23N2+

Molecular Weight

279.4 g/mol

IUPAC Name

1,3-bis[(1R)-1-phenylethyl]-1,2-dihydroimidazol-1-ium

InChI

InChI=1S/C19H22N2/c1-16(18-9-5-3-6-10-18)20-13-14-21(15-20)17(2)19-11-7-4-8-12-19/h3-14,16-17H,15H2,1-2H3/p+1/t16-,17-/m1/s1

InChI Key

PSMVKJLCEFTIBH-IAGOWNOFSA-O

Isomeric SMILES

C[C@H](C1=CC=CC=C1)[NH+]2CN(C=C2)[C@H](C)C3=CC=CC=C3

Canonical SMILES

CC(C1=CC=CC=C1)[NH+]2CN(C=C2)C(C)C3=CC=CC=C3

Origin of Product

United States

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